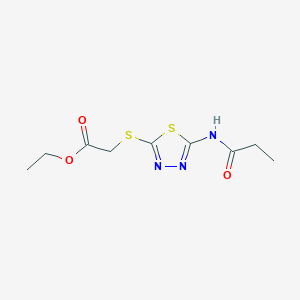

Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propionamido group at the 5-position and an ethyl thioacetate moiety at the 2-position.

Properties

IUPAC Name |

ethyl 2-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S2/c1-3-6(13)10-8-11-12-9(17-8)16-5-7(14)15-4-2/h3-5H2,1-2H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUQIHLKQYTDIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyclization with Pre-Functionalized Components

An alternative route involves cyclizing 2-(propionamido)thiosemicarbazide with ethyl 2-chloro-2-oxoacetate in POCl₃. However, this method risks regioisomer formation and offers lower yields (≤40%).

Post-Functionalization of Ethyl 5-Amino-1,3,4-Thiadiazole-2-Carboxylate

Bromination of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate followed by thiolation and alkylation introduces complexity, reducing overall efficiency.

Optimization Challenges and Solutions

- Propionamide Hydrolysis : Elevated temperatures during alkylation may cleave the amide bond. Mitigated by maintaining pH 7–8 and avoiding prolonged heating.

- Thiol Oxidation : Use of degassed solvents and inert atmosphere preserves thiol integrity.

- Purification : Reverse-phase HPLC effectively separates target compound from byproducts like disulfides.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (DMSO-d₆) : δ 1.21 (t, 3H, CH₂CH₃), 2.35 (q, 2H, COCH₂), 3.85 (s, 2H, SCH₂CO), 4.15 (q, 2H, OCH₂), 10.52 (s, 1H, NH).

- ¹³C NMR : δ 14.1 (CH₂CH₃), 28.9 (COCH₂), 34.7 (SCH₂CO), 61.8 (OCH₂), 167.5 (COO), 172.3 (CONH).

Mass Spectrometry

- ESI-MS : m/z 304.2 [M+H]⁺ (calculated for C₁₀H₁₄N₃O₃S₂: 304.05).

Industrial-Scale Considerations

- Cost Efficiency : EDC/HOBt coupling is cost-prohibitive for large-scale synthesis. Alternative methods using propionyl chloride and Hunig’s base reduce reagent costs.

- Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental metrics without compromising yield.

Chemical Reactions Analysis

Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition : Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate has been studied for its inhibitory effects on the urease enzyme, which plays a crucial role in the pathogenesis of certain bacterial infections such as Helicobacter pylori. The compound demonstrates high urease inhibitory activity with IC₅₀ values ranging from 2.85 to 5.83 µM, significantly lower than standard inhibitors like thiourea and hydroxyurea (IC₅₀ = 22.00 and 100.00 µM respectively) .

Antitumor Activity

Cytotoxic Effects : The compound has shown promising antitumor properties against various human tumor cell lines, including HL-60 and SKOV-3. In vitro studies indicate that it induces apoptosis in cancer cells, as evidenced by acridine orange/ethidium bromide staining assays . The IC₅₀ value against SKOV-3 cells was reported to be approximately 19.5 µM, indicating significant antiproliferative activity .

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activities. This compound exhibits broad-spectrum antimicrobial effects due to its ability to disrupt bacterial cell functions through enzyme inhibition .

Material Science

The compound has potential applications in material science as a corrosion inhibitor for copper in acidic environments. Studies utilizing gravimetric and electrochemical techniques have demonstrated its effectiveness in preventing copper corrosion in aerated hydrochloric acid solutions .

Agrochemicals

Due to its versatile chemical properties, this compound is being explored for use in the development of new agrochemicals aimed at pest control and crop protection .

| Activity Type | Target/Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Urease Inhibition | Urease Enzyme | 2.85 - 5.83 | Enzyme inhibition affecting urea cycle |

| Antitumor Activity | SKOV-3 | ~19.5 | Induces apoptosis in cancer cells |

| Antimicrobial | Various Bacteria | Variable | Disruption of bacterial enzyme functions |

| Corrosion Inhibition | Copper in HCl | N/A | Prevents corrosion through surface interaction |

Case Study 1: Antitumor Evaluation

A study conducted on a series of thiadiazole derivatives including this compound demonstrated significant cytotoxic effects against SKOV-3 cells with an IC₅₀ of approximately 19.5 µM. The mechanism was identified as apoptosis induction through mitochondrial pathways .

Case Study 2: Urease Inhibition

Research evaluated the urease inhibitory activity of this compound and found it to be highly effective compared to traditional inhibitors. This study highlights the compound's potential as a therapeutic agent against urease-dependent infections .

Mechanism of Action

The mechanism of action of Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival of certain bacteria, such as Helicobacter pylori, which rely on urease activity for colonization . Additionally, its anticancer activity is attributed to its ability to cross cellular membranes and interact with various biological targets, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Ethyl 2-((5-R-1,3,4-Thiadiazol-2-yl)Thio)Acetate Derivatives

Key Observations:

- Substituent Effects on Lipophilicity: Bulky aromatic groups (e.g., 4-methoxybenzamido in Compound 44) may reduce cytotoxicity due to steric hindrance, while smaller aliphatic amides (e.g., acetylamino in 3f) enhance crystallinity and thermal stability .

- Synthetic Yields: Yields vary significantly; acetylamino-substituted 3f achieves 86.6% yield via optimized coupling conditions , whereas amino-substituted 2b requires milder conditions (72% yield) .

Spectroscopic Characterization

- IR/NMR Trends: Amino-substituted derivatives (e.g., 2b) show NH₂ stretching at ~3350 cm⁻¹ (IR) and δH ~7.33 ppm (NMR), whereas acetylated analogs (3f) exhibit strong C=O stretches at ~1751 cm⁻¹ .

Biological Activity

Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various scientific studies.

Chemical Structure and Properties

This compound features a thiadiazole ring, which is known for its significant biological activities. The compound's molecular formula is , with a molecular weight of 275.34 g/mol. The structural complexity contributes to its unique interactions within biological systems.

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties. Specifically, it has shown cytotoxic effects against various human tumor cell lines, including HL-60 (human promyelocytic leukemia) and SKOV-3 (ovarian cancer). The mechanism of action appears to involve apoptosis induction, as evidenced by assays that indicate cell death through morphological changes and DNA fragmentation .

Antimicrobial Activity

The compound also displays antimicrobial activity against a range of pathogens. The thiadiazole moiety is known to enhance the compound's ability to inhibit bacterial growth, particularly against Helicobacter pylori due to its urease inhibition properties. By disrupting the urea cycle, the compound decreases pH levels that are crucial for bacterial survival .

Anti-inflammatory and Antioxidant Effects

In addition to its antitumor and antimicrobial properties, this compound has been implicated in anti-inflammatory and antioxidant activities. These effects are likely mediated through the modulation of inflammatory pathways and the reduction of oxidative stress in cells .

The primary target of this compound is the urease enzyme , which plays a critical role in the metabolism of urea in certain bacteria. Inhibition of this enzyme disrupts the urea cycle and leads to increased acidity in the local environment, effectively hindering bacterial growth .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

- Cytotoxicity Assays : A study assessed the cytotoxic effects on HL-60 and SKOV-3 cells using MTT assays. Results indicated a dose-dependent decrease in cell viability with IC50 values suggesting potent activity at low concentrations .

- Antimicrobial Testing : In vitro assays demonstrated effective inhibition of H. pylori growth at concentrations as low as 50 μg/mL, with significant reductions in urease activity observed .

- Anti-inflammatory Studies : Compounds similar to this compound have been shown to reduce pro-inflammatory cytokine production in macrophage models .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically follows a three-step protocol:

Thiadiazole core formation : React thiosemicarbazide with carbon disulfide under reflux to generate 5-amino-1,3,4-thiadiazole-2-thiol .

Thioether linkage : Alkylate the thiol group using ethyl 2-bromoacetate in the presence of KOH to yield ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate .

Propionamido substitution : React the intermediate with propionyl chloride in the presence of triethylamine (Et₃N) to introduce the propionamido group .

- Optimization : Use anhydrous solvents, slow reagent addition to minimize side reactions, and maintain temperatures below 40°C during acylation to prevent decomposition. Yields improve with column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Key signals include the ester ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), thiadiazole-linked methylene (δ 3.8–4.0 ppm), and propionamido NH (δ ~10.5 ppm, broad) .

- IR Spectroscopy : Confirm C=O ester (1740–1720 cm⁻¹), thioester C=S (1050–1150 cm⁻¹), and amide N-H (3300–3200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns .

Advanced Research Questions

Q. How does the propionamido substitution on the 1,3,4-thiadiazole ring influence cytotoxic activity compared to benzamido derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Propionamido’s shorter alkyl chain enhances lipophilicity compared to benzamido derivatives, improving membrane permeability. However, reduced π-π stacking interactions with cellular targets (e.g., DNA topoisomerases) may lower potency. Comparative cytotoxicity assays (MTT) on SKOV-3 and HL-60 cell lines show benzamido derivatives (e.g., compound 5c) exhibit IC₅₀ values ~15 µM, while propionamido analogs require higher concentrations (~25 µM) .

- Computational Insights : Molecular docking reveals benzamido’s aromatic ring engages in hydrophobic pockets of tubulin, whereas propionamido relies on alkyl chain interactions .

Q. What in vitro models are appropriate for evaluating the compound's mechanism of action, and how should assays be designed to minimize false positives?

- Methodological Answer :

- Cell Line Selection : Use diverse models (e.g., SKOV-3 for ovarian cancer, HL-60 for leukemia) to assess tissue-specific activity .

- Assay Design :

Dose-Response Curves : Test concentrations from 1–100 µM, with 72-hour incubation to capture delayed effects.

Controls : Include cisplatin (positive control) and vehicle-only (DMSO <0.1%) to rule out solvent toxicity.

Mechanistic Probes : Combine with ROS detection (DCFH-DA) and apoptosis markers (Annexin V/PI) .

- False-Positive Mitigation : Pre-treat cells with NAC (antioxidant) to confirm ROS-mediated cytotoxicity .

Q. How should researchers address discrepancies in cytotoxicity data between similar 1,3,4-thiadiazole derivatives across different studies?

- Methodological Answer :

- Standardize Assay Conditions : Variations in serum concentration (e.g., 5% vs. 10% FBS) significantly alter compound uptake. Replicate experiments under identical conditions .

- Structural Validation : Confirm purity (>95% by HPLC) and stereochemistry (if applicable) to exclude impurities as confounding factors .

- Meta-Analysis : Use 3D-QSAR models to correlate substituent electronegativity (Hammett σ values) with bioactivity trends .

Data Analysis and Optimization Questions

Q. What computational methods are recommended for predicting the binding affinity of this compound with cancer-related enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR (PDB ID: 1M17) or topoisomerase II (PDB ID: 1ZXM). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp831 in EGFR) .

- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate root-mean-square deviation (RMSD) to identify stable conformations .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the thiadiazole S-atom) using Schrödinger’s Phase .

Q. Which chromatographic techniques optimize the purification of this compound from reaction byproducts?

- Methodological Answer :

- Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate unreacted intermediates .

- Reverse-Phase HPLC : For polar impurities, employ a C18 column (acetonitrile/water + 0.1% TFA) at 1.5 mL/min. Retention time ~12.3 minutes .

- TLC Monitoring : Spot development in ethyl acetate/hexane (1:1) yields Rf ~0.4 under UV 254 nm .

Q. What strategies improve the compound's stability in biological matrices during pharmacokinetic studies?

- Methodological Answer :

- Storage Conditions : Lyophilize and store at -80°C with desiccants. Avoid repeated freeze-thaw cycles .

- Matrix Stabilization : Add EDTA (1 mM) to inhibit metalloproteases and sodium azide (0.02%) to prevent microbial growth .

- LC-MS/MS Quantification : Use deuterated analogs (e.g., ethyl 2-((5-propionamido-d₅-1,3,4-thiadiazol-2-yl)thio)acetate) as internal standards to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.